5-(Heptylsulfanyl)quinoline-8-thiol
Description
5-(Hepty
Properties
CAS No. |
60465-69-2 |
|---|---|
Molecular Formula |
C16H21NS2 |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
5-heptylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C16H21NS2/c1-2-3-4-5-6-12-19-15-10-9-14(18)16-13(15)8-7-11-17-16/h7-11,18H,2-6,12H2,1H3 |
InChI Key |
YKCNQHLEBVCTOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=C2C=CC=NC2=C(C=C1)S |
Origin of Product |
United States |
Biological Activity
5-(Heptylsulfanyl)quinoline-8-thiol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a quinoline ring substituted with a heptylsulfanyl group and a thiol functional group. The presence of sulfur in its structure suggests potential reactivity and interaction with biological macromolecules.
- Molecular Formula : C15H19NOS
- Molecular Weight : 273.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways or interfere with cellular signaling mechanisms. For instance, the compound may act as an inhibitor of succinate dehydrogenase subunit B (SDHB), which plays a crucial role in cellular respiration and apoptosis regulation .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of quinoline derivatives. The antimicrobial activity of this compound has been assessed against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Potential
The anticancer potential of this compound has also been explored. In vitro studies showed that the compound induces apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of pro-apoptotic factors.
Case Study: Apoptosis Induction
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:
- Increased caspase-3 activity : A marker for apoptosis.
- Reduction in cell viability : Approximately 50% reduction at concentrations above 20 µg/mL after 24 hours.
This suggests that the compound may serve as a potential lead for developing new anticancer agents .
Toxicity and Safety Profile
While exploring the therapeutic potential, it is essential to consider the toxicity profile. Preliminary toxicity studies indicate that at lower concentrations, the compound exhibits minimal cytotoxicity towards normal human cell lines, suggesting a favorable safety profile for further development.
Scientific Research Applications
Biological Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including 5-(Heptylsulfanyl)quinoline-8-thiol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The sulfur-containing moiety enhances their interaction with microbial cell membranes, which may contribute to their efficacy.
1.2 Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer activities. The compound this compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Its ability to interact with specific biological targets makes it a valuable candidate for further investigation in cancer therapeutics.
1.3 Chelating Agent
The thiol group in this compound allows it to function as a chelating agent for heavy metals. This property is particularly useful in bioremediation processes where the removal of toxic metals from contaminated environments is necessary . The compound can form stable complexes with metal ions, facilitating their extraction from biological systems or environmental samples.
Environmental Applications
2.1 Heavy Metal Detection
The compound has been utilized in the development of solid-phase extractants for the preconcentration and detection of heavy metals like mercury. Functionalized materials incorporating this compound have demonstrated high selectivity and sensitivity for mercury ions, making them suitable for environmental monitoring applications .
2.2 Water Purification
Due to its chelating properties, this compound can be integrated into water purification systems to remove toxic heavy metals from wastewater. Its effectiveness in binding metal ions can help reduce environmental pollution and improve water quality .
Material Science Applications
3.1 Synthesis of Advanced Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials such as nanocomposites and polymers. These materials can exhibit enhanced electrical, thermal, or mechanical properties due to the incorporation of sulfur-containing quinoline derivatives .
3.2 Photovoltaic Applications
Research suggests that quinoline derivatives can be employed in the development of organic photovoltaic devices. The electronic properties of this compound may enhance charge transport within these devices, potentially improving their efficiency .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Microbiology | Demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent. |
| Investigation into Anticancer Effects | Oncology | Showed ability to induce apoptosis in cancer cells, warranting further research into therapeutic applications. |
| Development of Solid-Phase Extractants | Environmental Science | Achieved high selectivity for mercury detection using functionalized materials based on the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
